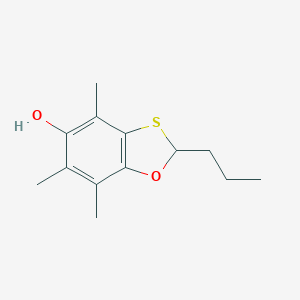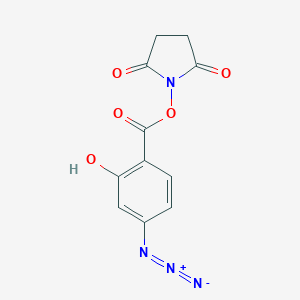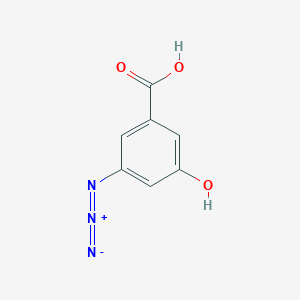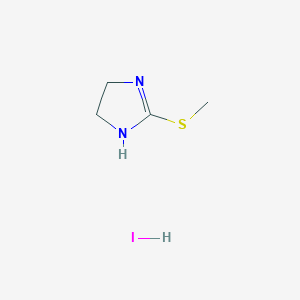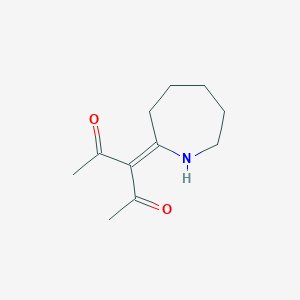
3-(Azepan-2-ylidene)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azepan-2-ylidene)pentane-2,4-dione, also known as APD, is a cyclic β-diketone that has been widely used in scientific research due to its unique chemical structure and properties. APD has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research.
科学的研究の応用
3-(Azepan-2-ylidene)pentane-2,4-dione has been widely used in scientific research due to its unique chemical structure and properties. It has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. In organic synthesis, 3-(Azepan-2-ylidene)pentane-2,4-dione has been used as a building block for the synthesis of complex molecules due to its ability to form stable complexes with metal ions. In material science, 3-(Azepan-2-ylidene)pentane-2,4-dione has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form porous structures. In biomedical research, 3-(Azepan-2-ylidene)pentane-2,4-dione has been studied for its potential applications as an anticancer agent, an antimicrobial agent, and a fluorescent probe for imaging.
作用機序
The mechanism of action of 3-(Azepan-2-ylidene)pentane-2,4-dione is based on its ability to form stable complexes with metal ions. In biological systems, 3-(Azepan-2-ylidene)pentane-2,4-dione can coordinate with metal ions, such as copper and iron, and form complexes that can interact with biomolecules, such as proteins and nucleic acids. The interaction of 3-(Azepan-2-ylidene)pentane-2,4-dione-metal complexes with biomolecules can lead to various biochemical and physiological effects, such as enzyme inhibition, DNA damage, and oxidative stress.
生化学的および生理学的効果
3-(Azepan-2-ylidene)pentane-2,4-dione has been shown to have various biochemical and physiological effects, depending on the metal ion it coordinates with and the target biomolecule it interacts with. In biological systems, 3-(Azepan-2-ylidene)pentane-2,4-dione can inhibit the activity of metalloenzymes by binding to the metal ion cofactor and blocking the active site. 3-(Azepan-2-ylidene)pentane-2,4-dione can also induce DNA damage by generating reactive oxygen species (ROS) through the Fenton reaction. Furthermore, 3-(Azepan-2-ylidene)pentane-2,4-dione can induce oxidative stress by depleting cellular antioxidants and disrupting redox homeostasis.
実験室実験の利点と制限
3-(Azepan-2-ylidene)pentane-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-(Azepan-2-ylidene)pentane-2,4-dione is a stable compound that can be stored for long periods without degradation. It is also soluble in a wide range of organic solvents, which makes it easy to handle and use in various experiments. However, 3-(Azepan-2-ylidene)pentane-2,4-dione has some limitations, such as its potential toxicity and reactivity with biomolecules. 3-(Azepan-2-ylidene)pentane-2,4-dione can generate ROS and induce oxidative stress, which can affect the viability and function of cells. Furthermore, 3-(Azepan-2-ylidene)pentane-2,4-dione can interact with biomolecules, such as proteins and nucleic acids, and interfere with their function.
将来の方向性
There are several future directions for the study of 3-(Azepan-2-ylidene)pentane-2,4-dione, including its potential applications in drug discovery, material science, and biomedical research. In drug discovery, 3-(Azepan-2-ylidene)pentane-2,4-dione can be used as a scaffold for the design of metal-based drugs that target metalloenzymes and other metal-dependent biomolecules. In material science, 3-(Azepan-2-ylidene)pentane-2,4-dione can be used as a building block for the synthesis of novel MOFs with unique properties and functions. In biomedical research, 3-(Azepan-2-ylidene)pentane-2,4-dione can be further studied for its potential applications as an anticancer agent, an antimicrobial agent, and a fluorescent probe for imaging. Furthermore, the development of 3-(Azepan-2-ylidene)pentane-2,4-dione derivatives with improved properties and reduced toxicity can expand its potential applications in various fields.
合成法
The synthesis of 3-(Azepan-2-ylidene)pentane-2,4-dione can be achieved through the reaction of azepane with acetylacetone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which undergoes a ring-opening reaction to yield the final product. The yield of 3-(Azepan-2-ylidene)pentane-2,4-dione can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
特性
CAS番号 |
108140-18-7 |
|---|---|
製品名 |
3-(Azepan-2-ylidene)pentane-2,4-dione |
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
(E)-4-hydroxy-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)pent-3-en-2-one |
InChI |
InChI=1S/C11H17NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h13H,3-7H2,1-2H3/b11-8- |
InChIキー |
ZHJHPZXPBJOBQP-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)C(=C1CCCCCN1)C(=O)C |
SMILES |
CC(=C(C1=NCCCCC1)C(=O)C)O |
正規SMILES |
CC(=O)C(=C1CCCCCN1)C(=O)C |
同義語 |
3-AZEPAN-2-YLIDENE-PENTANE-2,4-DIONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



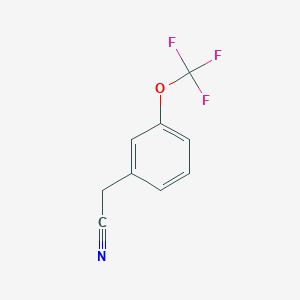
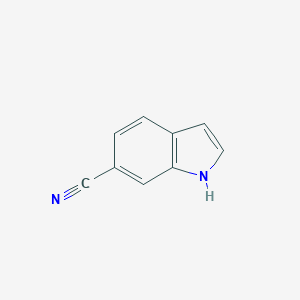
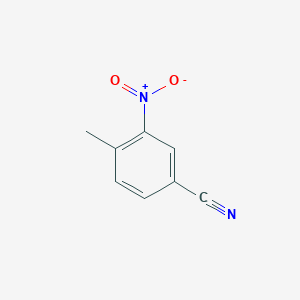

![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
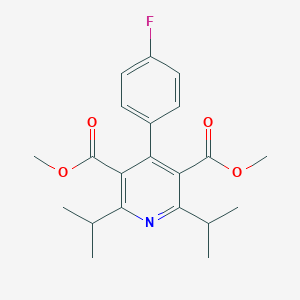
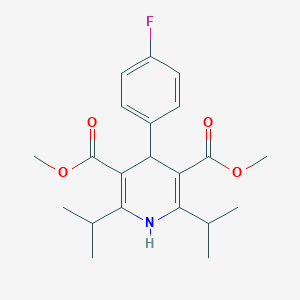
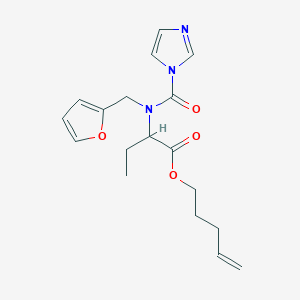
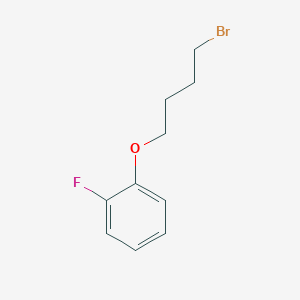
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
